molecular formula C20H24N2O3 B268953 N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide

N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide

Katalognummer B268953
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: WASFKRNXRISFHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide works by selectively inhibiting the IκB kinase (IKK) complex, which is involved in the activation of the NF-κB pathway. This pathway is involved in the regulation of cell survival, proliferation, and inflammation. By inhibiting the IKK complex, N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide can block the activation of the NF-κB pathway and reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In addition, N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide is its selectivity for the IKK complex. This allows for targeted inhibition of the NF-κB pathway, which is involved in many disease processes. In addition, N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
One limitation of N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide is its relatively low potency compared to other IKK inhibitors. This may limit its effectiveness in certain applications. In addition, N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has limited solubility in water, which may make it difficult to work with in some lab experiments.

Zukünftige Richtungen

There are several potential future directions for the development of N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide. One area of interest is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Further research is needed to determine the efficacy and safety of N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide in clinical trials.
Another potential future direction is in the treatment of autoimmune disorders, where N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has shown promise in reducing inflammation and modulating the immune response. Further research is needed to determine the optimal dosing and administration of this compound in these applications.
In addition, there is potential for the development of new IKK inhibitors based on the structure of N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide. By modifying the chemical structure of this compound, it may be possible to improve its potency and selectivity, leading to more effective treatments for a variety of diseases.

Synthesemethoden

N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxybenzoyl chloride with sec-butylamine to form N-(sec-butyl)-4-methoxybenzamide. The second step involves the reaction of this intermediate with 4-(aminomethyl)phenylacetic acid to form N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide.

Wissenschaftliche Forschungsanwendungen

N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has been extensively studied for its potential use in treating various diseases. One of the main applications of this compound is in the treatment of cancer. Studies have shown that N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide can inhibit the growth of cancer cells by blocking the activation of the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
In addition to cancer, N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has also been studied for its potential use in treating inflammation and autoimmune disorders. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.

Eigenschaften

Produktname

N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

N-butan-2-yl-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide

InChI

InChI=1S/C20H24N2O3/c1-4-14(2)21-20(24)16-7-9-17(10-8-16)22-19(23)13-15-5-11-18(25-3)12-6-15/h5-12,14H,4,13H2,1-3H3,(H,21,24)(H,22,23)

InChI-Schlüssel

WASFKRNXRISFHF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Kanonische SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.